molecular formula C12H16FNO2 B8498030 Ethyl 2-(3-fluorophenethylamino)acetate

Ethyl 2-(3-fluorophenethylamino)acetate

Cat. No.: B8498030
M. Wt: 225.26 g/mol
InChI Key: FJFYOTLNFZDVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenethylamino)acetate is an ethyl ester derivative featuring a 3-fluorophenethylamine moiety attached to the α-carbon of an acetate backbone. These compounds are often intermediates in pharmaceutical synthesis, particularly for antimicrobial and anticancer agents . The 3-fluoro substituent on the phenyl ring likely enhances metabolic stability and influences binding interactions due to fluorine’s electronegativity and small atomic radius.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)ethylamino]acetate

InChI

InChI=1S/C12H16FNO2/c1-2-16-12(15)9-14-7-6-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3

InChI Key

FJFYOTLNFZDVCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares Ethyl 2-(3-fluorophenethylamino)acetate with key analogs, highlighting differences in substituents, ester groups, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Ester Group XLogP3 Molecular Weight Key Properties/Applications Reference
This compound (Target) C₁₂H₁₆FNO₂ 3-fluoro on phenethylamino group Ethyl ~2.8* 237.26 Hypothesized antimicrobial activity -
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 3-methyl on phenylamino group Ethyl 2.6 193.24 Higher lipophilicity; research use
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 3-fluoro on benzylamino group; methyl ester Methyl ~2.3* 197.21 Reduced steric hindrance; synthesis
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ 4-fluoro, 2,6-dimethoxy on phenyl Ethyl N/A 242.24 Enhanced solubility (methoxy groups)
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate C₁₀H₁₃NO₃ 3-amino, 4-hydroxy on phenyl Ethyl N/A 195.22 Hydrogen bonding; chemotherapeutic

*Estimated based on structural similarity.

Key Observations :

  • Fluorine Position : The 3-fluoro substituent in the target compound may improve metabolic stability compared to 2-fluoro analogs (e.g., in ’s 2-fluorophenethylamine derivative) .
  • Substituent Effects : Methoxy groups (as in ) increase polarity and solubility, whereas methyl groups () enhance lipophilicity .

Physicochemical and Pharmacokinetic Differences

  • Hydrogen Bonding: Amino and hydroxyl groups () improve solubility but reduce blood-brain barrier penetration compared to fluorine-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.